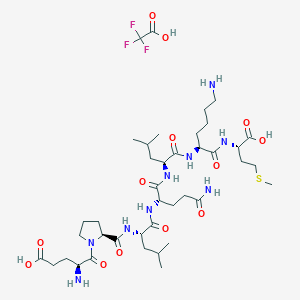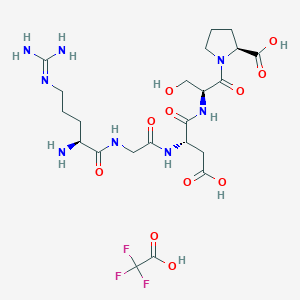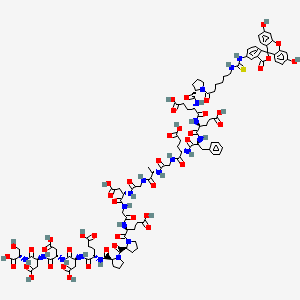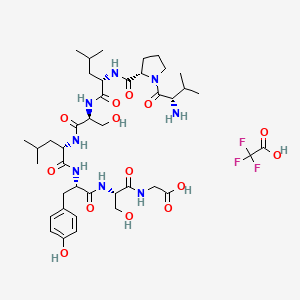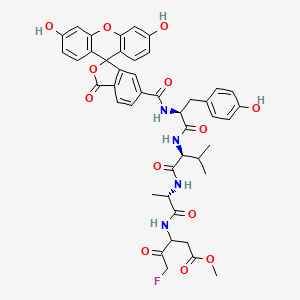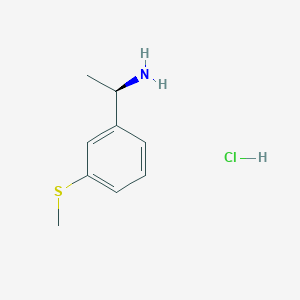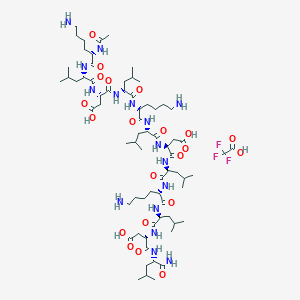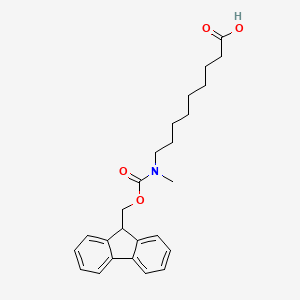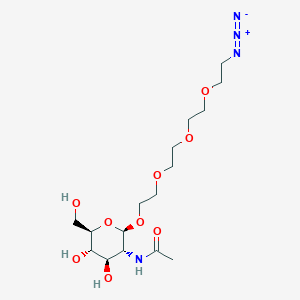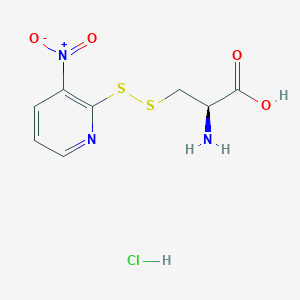
H-L-Cys(Npys)-OH*HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Cys(Npys)-OH*HCl, also known as hydroxy-L-cysteine hydrochloride, is an amino acid derivative that has been studied for its potential therapeutic properties. It is a naturally occurring derivative of the amino acid L-cysteine, and is a water-soluble compound. Hydroxy-L-cysteine hydrochloride has found applications in a number of scientific research areas, including biochemistry, physiology, and pharmacology.
科学的研究の応用
H-L-Cys(Npys)-OH*HCl has been studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. It has also been studied for its potential to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to reduce the risk of diabetes and improve insulin sensitivity.
作用機序
The exact mechanism of action of H-L-Cys(Npys)-OH*HClsteine hydrochloride is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Hydroxy-L-cysteine hydrochloride has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
Hydroxy-L-cysteine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to have antioxidant and anti-inflammatory properties. It has also been found to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to reduce the risk of diabetes and improve insulin sensitivity.
実験室実験の利点と制限
The major advantage of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that it is a water-soluble compound and is easily synthesized. Additionally, it has a number of beneficial biochemical and physiological effects, which makes it an attractive compound for scientific research. However, one of the major limitations of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that the exact mechanism of action is not fully understood. Additionally, the compound is not commercially available, which makes it difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for research into H-L-Cys(Npys)-OH*HClsteine hydrochloride. These include further investigation into the exact mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce oxidative stress and improve wound healing. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce the risk of diabetes and improve insulin sensitivity. Finally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to increase the production of nitric oxide, which could have beneficial effects on the cardiovascular system.
合成法
H-L-Cys(Npys)-OH*HCl is produced by the reaction of L-cysteine with hydrochloric acid. This reaction produces the H-L-Cys(Npys)-OH*HClsteine hydrochloride in a crystalline form. The reaction is typically carried out in an aqueous solution, and the solution is then cooled to form the solid crystals. The reaction is typically done in the presence of a catalyst, such as pyridoxal-5-phosphate, to speed up the reaction. The reaction can also be carried out in a number of other solvents, such as methanol, ethanol, or dimethyl sulfoxide.
特性
IUPAC Name |
(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S2.ClH/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7;/h1-3,5H,4,9H2,(H,12,13);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGAPUFRGBKNZ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Cys(Npys)-OH*HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


